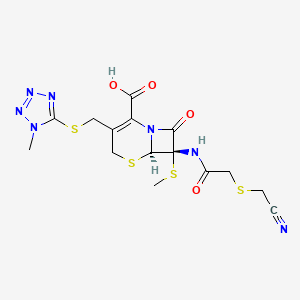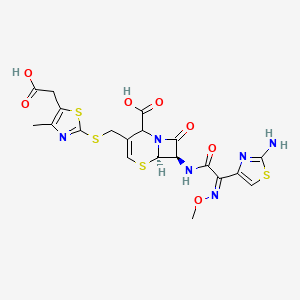
6-Chloro-6-defluoro Ciprofloxacin
説明
6-Chloro-6-defluoro Ciprofloxacin is a fluoroquinolone antibiotic that is widely used in the treatment of bacterial infections . It is a synthetic derivative of ciprofloxacin, known for its broad-spectrum activity against a wide range of bacterial pathogens .
Synthesis Analysis
The synthesis of this compound involves a series of reactions starting with a more affordable starting material . The process has been improved to reduce the number of steps to three high yielding reactions . An additional reduction in cost comes from the development of a continuous flow process with fewer reactors and unit operations .Molecular Structure Analysis
The molecular formula of this compound is C17H18ClN3O3 . It is structurally similar to ciprofloxacin, but with the removal of two fluorine atoms from the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 347.8 g/mol . It is a white to pale yellow crystalline powder . The compound is soluble in water and most organic solvents . The predicted density is 1.483±0.06 g/cm3 , and the predicted boiling point is 612.0±55.0 °C .科学的研究の応用
Degradation and Environmental Impact
- Degradation by Basidiomycetes: Ciprofloxacin, which includes 6-Chloro-6-defluoro Ciprofloxacin, is degraded by various basidiomycetous fungi, which can reduce its antibacterial activity in different environments such as agricultural soils and animal dung. This finding is significant for understanding how ciprofloxacin behaves in various ecosystems and could inform environmental management strategies (Wetzstein et al., 1999).
Pharmacokinetic Studies
- PET Studies: Fluorine-18-labeled ciprofloxacin has been developed for positron emission tomography (PET) studies in humans. This advancement allows for detailed pharmacokinetic measurements, providing a deeper understanding of how ciprofloxacin distributes and behaves in the human body (Langer et al., 2003).
Solubility and Bioavailability Enhancement
- Complexation with Cyclodextrin: Research has shown that the complexation of ciprofloxacin with mono-6-deoxy-6-aminoethylamino-β-cyclodextrin enhances its solubility and bioavailability, which is crucial for its effectiveness in treating bacterial infections. This finding can be pivotal in improving the clinical uses of ciprofloxacin (Choi et al., 2017).
Advanced Oxidation Processes for Degradation
- UV/Chlorine Process Degradation: Studies on the degradation of ciprofloxacin in UV/chlorine advanced oxidation processes have shown significant efficiency in removing ciprofloxacin from wastewater. This is important for addressing the environmental impact of pharmaceuticals in wastewater (Deng et al., 2019).
Analytical Techniques
- Development of Analytical Methods: New methods have been developed for the analysis of ciprofloxacin in pharmaceutical formulations, such as thin-layer chromatographic-densitometric analysis. This contributes to ensuring the quality and efficacy of ciprofloxacin-based medications (Nyamweru et al., 2013).
作用機序
Target of Action
Chlorociprofloxacin, also known as 6-Chloro-6-defluoro Ciprofloxacin or Ciprofloxacin impurity G, primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Chlorociprofloxacin interacts with its targets by binding to the alpha subunits of DNA gyrase and topoisomerase IV . This binding prevents these enzymes from supercoiling the bacterial DNA, which in turn inhibits DNA replication . This interaction results in the death of the bacteria .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects various biochemical pathways within the bacteria, leading to cell death .
Pharmacokinetics
The pharmacokinetics of Chlorociprofloxacin is likely to be similar to that of Ciprofloxacin, given their structural similarities. Ciprofloxacin pharmacokinetics are best described by a two-compartment model with a first-order absorption . The apparent plasma clearances and volumes of distribution are dependent on patients’ fat-free mass according to the allometric rule . .
Result of Action
The primary result of Chlorociprofloxacin’s action is the death of the bacteria . By inhibiting DNA gyrase and topoisomerase IV, Chlorociprofloxacin prevents bacterial DNA replication, leading to cell death . This makes it effective against a broad spectrum of Gram-negative and Gram-positive bacteria .
Action Environment
The action of Chlorociprofloxacin can be influenced by various environmental factors. For instance, the presence of other carbon or nitrogen sources can favor Chlorociprofloxacin biodegradation . Additionally, the effectiveness of Chlorociprofloxacin can be affected by the bacterial species and the specific environmental conditions within the host organism
生化学分析
Biochemical Properties
Chlorociprofloxacin shares many biochemical properties with its parent compound, Ciprofloxacin . It interacts with various enzymes and proteins, particularly DNA gyrase and topoisomerase IV . These interactions inhibit the supercoiling of bacterial DNA, thereby preventing DNA replication .
Cellular Effects
Chlorociprofloxacin has a significant impact on cellular processes. It influences cell function by disrupting DNA replication, which can lead to cell death . It can also affect cell signaling pathways and gene expression, particularly in bacteria .
Molecular Mechanism
The molecular mechanism of Chlorociprofloxacin involves binding interactions with biomolecules such as DNA gyrase and topoisomerase IV . This binding inhibits these enzymes, preventing the supercoiling of bacterial DNA and thus blocking DNA replication .
Temporal Effects in Laboratory Settings
The effects of Chlorociprofloxacin can change over time in laboratory settings. While specific data on Chlorociprofloxacin is limited, studies on Ciprofloxacin have shown that it remains stable over time
Dosage Effects in Animal Models
While specific studies on Chlorociprofloxacin in animal models are limited, research on Ciprofloxacin has shown that its effects can vary with different dosages . High doses can lead to toxic or adverse effects, while lower doses may be effective in treating bacterial infections .
Metabolic Pathways
Chlorociprofloxacin is likely involved in similar metabolic pathways as Ciprofloxacin. This includes interactions with enzymes involved in the metabolism of the drug, although specific details on Chlorociprofloxacin are currently limited .
Transport and Distribution
Chlorociprofloxacin, like Ciprofloxacin, is likely transported and distributed within cells and tissues via various mechanisms . It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
Given its similarity to Ciprofloxacin, it may be localized to similar compartments or organelles within the cell
特性
IUPAC Name |
6-chloro-1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHQUWATYOBFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93106-58-2 | |
| Record name | 6-Chloro-6-defluoro ciprofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093106582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLORO-6-DEFLUORO CIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXU2HM2W4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



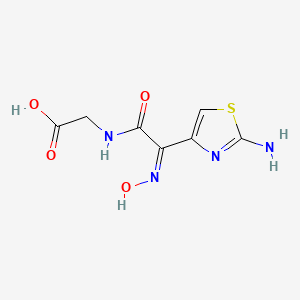
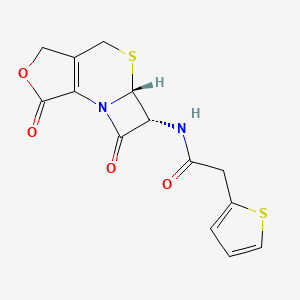
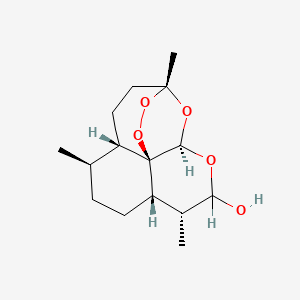

![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)
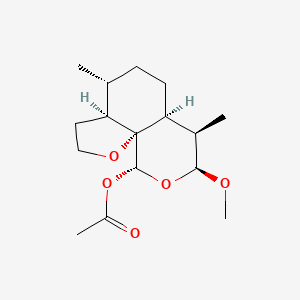
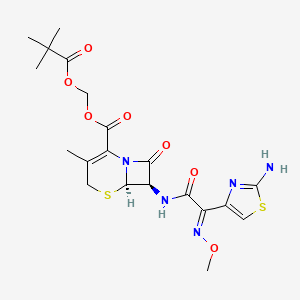
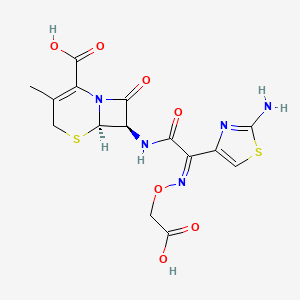
![(6R,7S)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601302.png)
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
